molecular formula C9H9BrO2 B031171 2-Bromo-1-(2-methoxyphenyl)ethanone CAS No. 31949-21-0

2-Bromo-1-(2-methoxyphenyl)ethanone

Cat. No. B031171
CAS RN: 31949-21-0
M. Wt: 229.07 g/mol
InChI Key: GKNCPTLOPRDYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-methoxyphenyl)ethanone is a compound of interest in organic chemistry due to its potential applications in synthesis and pharmaceuticals. It is a brominated acetophenone derivative with a methoxy group on the phenyl ring.

Synthesis Analysis

The synthesis of brominated acetophenones often involves halogenation and acylation reactions. For example, the synthesis of similar compounds like 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane involves a 7-step procedure starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, characterized by high enantiomeric purities (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of brominated acetophenones is typically confirmed through methods like X-ray diffraction. For instance, the crystal structure of related compounds like 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone has been analyzed, showing a monoclinic system with specific space groups (Brahmia et al., 2021).

Chemical Reactions and Properties

Brominated acetophenones like 2-Bromo-1-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including further halogenation, oxidation, and coupling reactions. The reactivity is often influenced by the presence of the bromo and methoxy groups.

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility are crucial for handling and application in synthesis. For example, compounds like 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of non-steroidal anti-inflammatory agents, have specific physical properties that determine their suitability in synthesis processes (Xu & He, 2010).

Scientific Research Applications

  • Organic Synthesis : This compound is utilized in the synthesis of various chemicals. Xu and He (2010) described a practical synthesis method using environmentally benign substitutes, highlighting its potential for industrial applications (Wei-Ming Xu & Hong-Qiang He, 2010). Additionally, methods for synthesizing related compounds like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones have been developed, providing insights for new antibiotic development (H. Kwiecień & M. Szychowska, 2006).

  • Pharmaceutical Research : In the pharmaceutical domain, this compound has been used in the synthesis of antimicrobial agents. Sherekar et al. (2021) synthesized a derivative exhibiting excellent antimicrobial activities (V. M. Sherekar, K. P. Kakade, & N. S. Padole, 2021).

  • Environmental Applications : The compound and its derivatives also play a role in environmental science. Satsuma and Masuda (2012) explored the role of environmental bacterial species in the dechlorination of methoxychlor, a related compound, demonstrating its biodegradation in submerged environments (Koji Satsuma & M. Masuda, 2012).

Safety And Hazards

“2-Bromo-1-(2-methoxyphenyl)ethanone” is harmful if swallowed and causes serious eye damage and severe skin burns . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions of “2-Bromo-1-(2-methoxyphenyl)ethanone” could involve its use in the synthesis of other compounds. For instance, (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b) is the key precursor for the synthesis of Lusutrombopag . Therefore, efficient methods for the synthesis of “2-Bromo-1-(2-methoxyphenyl)ethanone” could have significant implications in the pharmaceutical industry.

properties

IUPAC Name

2-bromo-1-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNCPTLOPRDYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185783
Record name Bromomethyl 2-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2'-methoxyacetophenone

CAS RN

31949-21-0
Record name 2-Bromo-1-(2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31949-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomethyl 2-methoxyphenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031949210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomethyl 2-methoxyphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromomethyl 2-methoxyphenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(2-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-(2-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-(2-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-(2-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-(2-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.